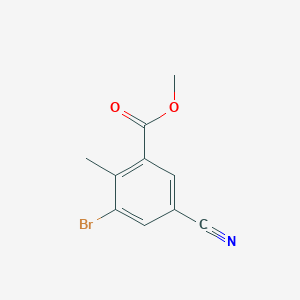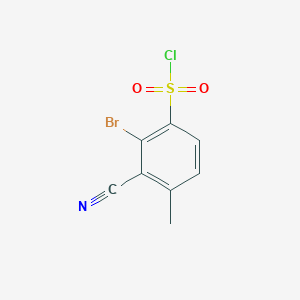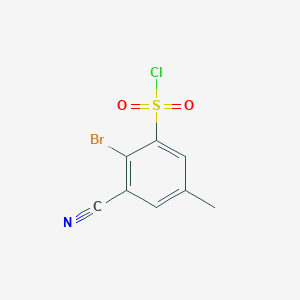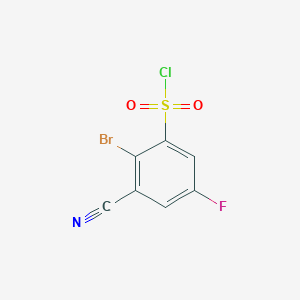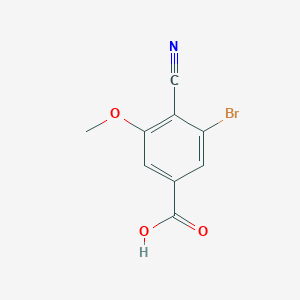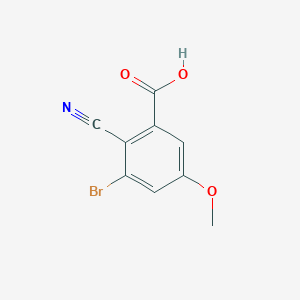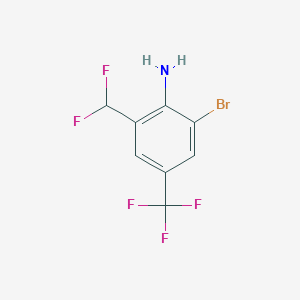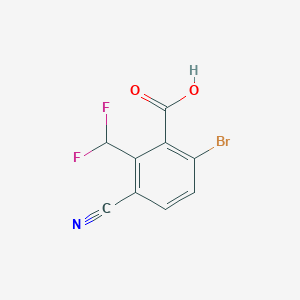![molecular formula C9H13NS B1414687 3-[(Ethylsulfanyl)methyl]aniline CAS No. 91267-26-4](/img/structure/B1414687.png)
3-[(Ethylsulfanyl)methyl]aniline
説明
“3-[(Ethylsulfanyl)methyl]aniline” is a chemical compound with the molecular formula C9H13NS and a molecular weight of 167.27 . It is used in scientific research and has applications ranging from organic synthesis to drug development.
Molecular Structure Analysis
The molecular structure of “this compound” consists of nine carbon atoms, thirteen hydrogen atoms, one nitrogen atom, and one sulfur atom .
Chemical Reactions Analysis
Arylamines, such as “this compound”, are very reactive towards electrophilic aromatic substitution . They can undergo substitution reactions with iodine, a halogen that is normally unreactive with benzene derivatives .
科学的研究の応用
1. Synthesis of Derivatives
Facile assembly of sulfonated oxindoles using anilines as the aryl source has been developed. This process involves the insertion of sulfur dioxide starting from anilines, leading to the formation of 3-((arylsulfonyl)methyl)indolin-2-ones under mild conditions. Such methodologies provide access to a broad range of functionalized compounds with potential applications in various fields of chemistry (Liu, Zheng, & Wu, 2017).
2. Degradation by Bacteria
Research on Delftia sp. AN3, a bacterial strain capable of degrading aniline, reveals its inability to grow on substituted anilines such as 3-[(Ethylsulfanyl)methyl]aniline. This study contributes to understanding the biodegradation of anilines and their derivatives in environmental contexts (Liu et al., 2002).
3. Coupling and Methylation Reactions
Sequential coupling of cyclic carbonates with selective N-methylation of anilines demonstrates the versatility of anilines in chemical transformations. This process involves using faujasites as catalysts, highlighting the potential of anilines in organic synthesis and industrial applications (Selva, Perosa, & Fabris, 2008).
4. Nitration of Aromatic Compounds
The nitration of aromatic compounds using 3-methyl-1-sulfonic acid imidazolium nitrate, including aniline derivatives, is an important chemical reaction. This study provides insights into the modification of anilines, crucial for developing new materials and pharmaceuticals (Zolfigol et al., 2012).
5. Formation of Nano-/Microstructures
Investigations into the formation of nano-/microstructures of polyaniline and its derivatives reveal the influence of molecular structure on material properties. This research is significant for applications in nanotechnology and materials science (Luo et al., 2011).
6. Polymerization in Ionic Liquid
Electrooxidative polymerization of aniline in 1-ethyl-3-methylimidazolium trifluoromethanesulfonate ionic liquid demonstrates the potential of anilines in the formation of conductive polymers. This finding is pivotal for the development of advanced materials in electronics and other industries (Sekiguchi, Atobe, & Fuchigami, 2003).
Safety and Hazards
特性
IUPAC Name |
3-(ethylsulfanylmethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NS/c1-2-11-7-8-4-3-5-9(10)6-8/h3-6H,2,7,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOAHDURNYFWGSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCC1=CC(=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




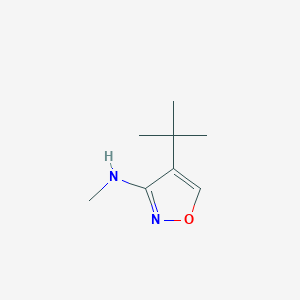
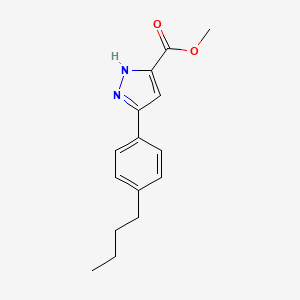
![[3-Chloro-5-(propan-2-yloxy)phenyl]methanamine](/img/structure/B1414611.png)
![[1-(1-Methylcyclopropanecarbonyl)piperidin-4-yl]methanol](/img/structure/B1414613.png)
